molecular formula C12H23NO5 B13485278 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid

5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid

Cat. No.: B13485278
M. Wt: 261.31 g/mol
InChI Key: YRWOKGRWOVXWDE-UHFFFAOYSA-N
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Description

5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid: is a compound with the molecular formula C10H20N2O4. It is a derivative of amino acids and is often used in peptide synthesis due to its protective tert-butoxycarbonyl (Boc) group. This compound is significant in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid typically involves the protection of amino groups using the tert-butoxycarbonyl (Boc) group. The process begins with the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of amino groups.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the desired peptide .

Comparison with Similar Compounds

Uniqueness: 5-(2-((tert-Butoxycarbonyl)amino)ethoxy)pentanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it highly valuable in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pentanoic acid

InChI

InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-9-17-8-5-4-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

YRWOKGRWOVXWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCCCC(=O)O

Origin of Product

United States

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